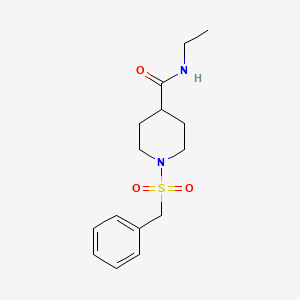![molecular formula C21H26ClN3O B4542833 N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride](/img/structure/B4542833.png)
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Übersicht
Beschreibung
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride, commonly referred to as Memantine, is a medication that is primarily used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist, which means it works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes.
Wirkmechanismus
Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes. By blocking the NMDA receptor, Memantine reduces the excessive activation of glutamate that can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects on the brain. It increases the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in neuroinflammation. Memantine has also been shown to increase cerebral blood flow, which may improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Memantine in lab experiments include its well-established mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, Memantine can be expensive and difficult to obtain in large quantities. It also has a relatively short half-life, which may limit its effectiveness in certain experimental protocols.
Zukünftige Richtungen
There are a number of potential future directions for Memantine research. One area of interest is its potential use in combination with other Alzheimer's medications, such as cholinesterase inhibitors, to improve cognitive function in patients with moderate to severe Alzheimer's disease. Memantine may also have potential as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and stroke. Additionally, Memantine may have potential as a treatment for certain psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of Memantine in these areas.
Wissenschaftliche Forschungsanwendungen
Memantine has been extensively studied in scientific research for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of these disorders. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O.ClH/c1-3-15(10-19(4-1)25-20-22-5-2-6-23-20)14-24-21-11-16-7-17(12-21)9-18(8-16)13-21;/h1-6,10,16-18,24H,7-9,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRVDOQLOHIYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)OC5=NC=CC=N5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542754.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4542759.png)
![6-[({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4542760.png)


![methyl 3-cyano-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4542808.png)
![N-ethyl-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4542810.png)


![2-[(cyanomethyl)thio]-4-(2-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4542816.png)
![4-bromo-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4542817.png)

![2-{5-[(4-cyclopentyl-1-piperazinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B4542828.png)
![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4542830.png)